Copperbis(dipivaloylmethane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copperbis(dipivaloylmethane), also known as bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), is a coordination compound where copper is complexed with dipivaloylmethane ligands. This compound is of significant interest due to its applications in various fields, including material science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copperbis(dipivaloylmethane) can be synthesized by reacting copper acetate hydrate with dipivaloylmethane in a methanol solution. The reaction typically involves the following steps:
- Dissolving copper acetate hydrate in methanol.
- Adding dipivaloylmethane to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering and drying the resulting product .
Industrial Production Methods: In industrial settings, the synthesis of copperbis(dipivaloylmethane) may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include:
- Continuous stirring and temperature control.
- Use of high-purity reagents.
- Implementation of purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Copperbis(dipivaloylmethane) undergoes various chemical reactions, including:
Reduction: It can be reduced by hydrogen to deposit copper films.
Thermal Decomposition: The compound decomposes upon heating, releasing copper and organic by-products.
Common Reagents and Conditions:
Hydrogen Reduction: Typically conducted at temperatures between 200°C and 350°C.
Thermal Decomposition: Performed under controlled heating conditions to study the kinetics and mechanism of decomposition.
Major Products:
Copper Films: Formed during the reduction process.
Organic By-products: Resulting from the decomposition of the dipivaloylmethane ligands.
Scientific Research Applications
Copperbis(dipivaloylmethane) has a wide range of applications in scientific research:
Material Science: Used in the chemical vapor deposition (CVD) process to create copper films for electronic and semiconductor applications.
Catalysis: Acts as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Superconductors: Employed in the preparation of high-temperature superconductors such as YBa2Cu3O7-δ (YBCO).
Mechanism of Action
The mechanism of action of copperbis(dipivaloylmethane) involves the formation of a polychelate on the surface of the growing copper film during the CVD process. The organic ligand of the polychelate is transferred to the adsorbed products of the compound’s dissociation.
Comparison with Similar Compounds
Copper(II) acetylacetonate: Another copper complex with similar applications in CVD and catalysis.
Copper(II) hexafluoroacetylacetonate: Used in similar deposition processes but with different thermal properties.
Uniqueness: Copperbis(dipivaloylmethane) is unique due to its specific ligand structure, which provides distinct thermal stability and reactivity compared to other copper complexes. Its ability to form high-quality copper films at relatively low temperatures makes it particularly valuable in the semiconductor industry .
Properties
CAS No. |
15716-70-8 |
---|---|
Molecular Formula |
C14H22CuO4 |
Molecular Weight |
317.87 g/mol |
IUPAC Name |
copper;(Z)-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C7H12O2.Cu/c2*1-3-6(8)5-7(9)4-2;/h2*5,8H,3-4H2,1-2H3;/q;;+2/p-2/b2*6-5-; |
InChI Key |
YKOCTWCEPGIMLA-VKRZFSCASA-L |
Isomeric SMILES |
CC/C(=C/C(=O)CC)/[O-].CC/C(=C/C(=O)CC)/[O-].[Cu+2] |
Canonical SMILES |
CCC(=CC(=O)CC)[O-].CCC(=CC(=O)CC)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.